molecular formula C16H21NO6 B14648317 Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate CAS No. 53577-26-7

Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate

Cat. No.: B14648317
CAS No.: 53577-26-7
M. Wt: 323.34 g/mol
InChI Key: IDHZDYSNJPVUFK-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C16H22O6N. It is an ester derivative of 4-nitrophthalic acid and is commonly used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate typically involves the esterification of 4-nitrophthalic acid with 2-methylpropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the manufacture of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester groups can also participate in hydrolysis reactions, releasing active metabolites that can modulate biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methylpropyl) phthalate: Similar ester structure but lacks the nitro group.

    Diisobutyl phthalate: Another ester derivative of phthalic acid with similar industrial applications.

    4-Nitrophthalic acid: The parent compound without the ester groups.

Uniqueness

Bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

53577-26-7

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

bis(2-methylpropyl) 4-nitrobenzene-1,2-dicarboxylate

InChI

InChI=1S/C16H21NO6/c1-10(2)8-22-15(18)13-6-5-12(17(20)21)7-14(13)16(19)23-9-11(3)4/h5-7,10-11H,8-9H2,1-4H3

InChI Key

IDHZDYSNJPVUFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OCC(C)C

Origin of Product

United States

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